1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL
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Overview
Description
1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . It is characterized by the presence of an amino group, a hydroxyl group, and two methoxy groups attached to a phenyl ring. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL can be achieved through various synthetic routes. One common method involves the reaction of 3-(2,4-dimethoxyphenyl)-2-propanol with carbamate under appropriate reaction conditions to obtain the target product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or methanol. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical studies to understand its interactions with biological molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to target molecules, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL can be compared with similar compounds such as:
1-Propanone, 1-(2,4-dimethoxyphenyl)-: This compound has a similar phenyl ring structure but differs in the functional groups attached.
2-Propanol, 1-amino-: This compound shares the amino and hydroxyl groups but lacks the methoxy groups on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17NO3 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-amino-1-(2,4-dimethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO3/c1-7(13)11(12)9-5-4-8(14-2)6-10(9)15-3/h4-7,11,13H,12H2,1-3H3 |
InChI Key |
NSMUMAQWGCHTAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1)OC)OC)N)O |
Origin of Product |
United States |
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